molecular formula C17H25NO4S B2487011 Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 773151-86-3

Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2487011
CAS RN: 773151-86-3
M. Wt: 339.45
InChI Key: VJDIMTALOQDDNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to the requested molecule often involves multi-step reactions that include the formation of thiophene derivatives through condensation, cyclization, and functional group modification processes. A typical approach might involve the Gewald reaction, a method used to synthesize thiophene derivatives starting from ketones, cyanoacetates, and sulfur. For instance, a synthesis method described involves the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or its analogs with potassium tert-butoxide to yield complex thiophene derivatives (Batuev et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, including X-ray crystallography and density functional theory (DFT) analyses, provides insights into the arrangement of atoms within the molecule, its conformation, and intramolecular interactions such as hydrogen bonding. For example, one study characterizes the crystal and molecular structure of a thiophene derivative, highlighting the presence of intramolecular hydrogen bonds stabilizing the structure (Çolak et al., 2021).

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including substitution, esterification, and condensation reactions, which alter their chemical properties. These reactions can introduce new functional groups, affecting the molecule's reactivity and interaction with other chemicals. For example, the bromination, nitration, and acetylation of benzo[b]thiophene derivatives have been investigated, revealing patterns of substitution and the formation of new derivatives (Clarke et al., 1973).

Scientific Research Applications

Synthesis of Novel Compounds

Research into similar compounds focuses on the synthesis of novel heterocyclic compounds with potential biological activity. For example, Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents. This research highlights the importance of exploring complex molecules for their biological properties and applications in medicine (Abu‐Hashem et al., 2020).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate the utility of complex molecules in environmental monitoring and remediation. Zhao et al. (2017) reported on MOFs that can act as efficient luminescent sensory materials for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, these MOFs showed promise in trapping pesticides from waste solutions, illustrating the potential for such compounds in environmental science (Zhao et al., 2017).

Group Transfer Polymerization

The research by Raynaud et al. (2009) explores the use of N-heterocyclic carbenes in the polymerization of methacrylic and acrylic monomers, including methyl methacrylate (MMA) and tert-butylacrylate (tBA). This polymerization process highlights the role of complex molecules in developing new polymeric materials with potential applications in various industries, from manufacturing to biotechnology (Raynaud et al., 2009).

properties

IUPAC Name

methyl 6-tert-butyl-2-[(2-methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)10-6-7-11-12(8-10)23-15(14(11)16(20)22-5)18-13(19)9-21-4/h10H,6-9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDIMTALOQDDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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